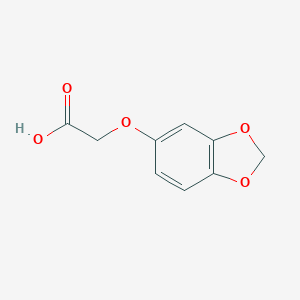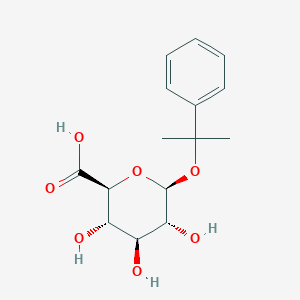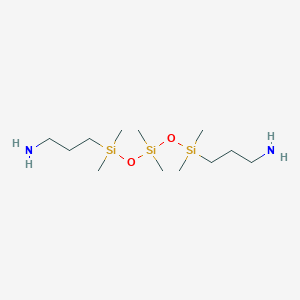
Broussoflavonol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Broussoflavonol C is a naturally occurring compound found in plants of the family Fabaceae. It is a type of flavonoid that has gained attention in recent years due to its potential therapeutic properties. Broussoflavonol C has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Cancer Research
Broussoflavonol C, derived from the bark of the Paper Mulberry tree (Broussonetia papyrifera), has demonstrated potent growth-inhibitory activity towards estrogen receptor (ER)-negative breast cancer cells. In vitro studies reveal its ability to inhibit growth and induce differentiation of stem-like ER-negative breast cancer cells, such as SK-BR-3, more potently than anti-estrogen treatments like tamoxifen. It has been observed to decrease levels of Human epidermal growth factor receptor-2 (HER2) and ER-α36, suggesting its potential for therapeutic application in breast cancer treatment (Guo et al., 2013), (Guo et al., 2013).
Tyrosinase Inhibition
Extracts from Broussonetia papyrifera, including Broussoflavonol C, have been identified as inhibitors of mushroom tyrosinase, an enzyme involved in melanin synthesis. These natural compounds have demonstrated inhibitory activity, suggesting potential applications in conditions related to melanin overproduction, such as hyperpigmentation (Zheng et al., 2008).
Anti-inflammatory and Insulin Sensitivity Improvement
Broussoflavonol C, specifically from Broussonetia papyrifera root bark extract, has shown potential in reducing inflammation in adipose tissue and improving insulin sensitivity. This effect is possibly mediated through the activation of AMP-activated protein kinase (AMPK). The extract has been found to inhibit pro-inflammatory responses, making it a candidate for therapeutic use in metabolic diseases like obesity and type 2 diabetes (Lee et al., 2020).
Propiedades
Número CAS |
104494-29-3 |
|---|---|
Fórmula molecular |
C30H34O7 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
2-[4,5-dihydroxy-2,3-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(2-methylbut-3-en-2-yl)chromen-4-one |
InChI |
InChI=1S/C30H34O7/c1-8-30(6,7)24-21(32)14-20(31)23-26(35)27(36)28(37-29(23)24)19-13-22(33)25(34)18(12-10-16(4)5)17(19)11-9-15(2)3/h8-10,13-14,31-34,36H,1,11-12H2,2-7H3 |
Clave InChI |
HHTKCKAMIUFCSO-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C |
SMILES canónico |
CC(=CCC1=C(C(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)C(C)(C)C=C)O)O)O)CC=C(C)C)C |
Otros números CAS |
104494-29-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



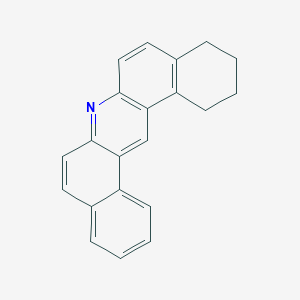
![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)

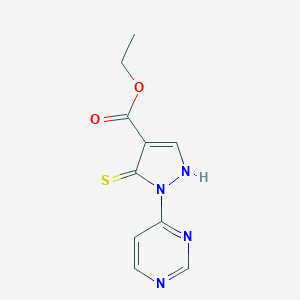




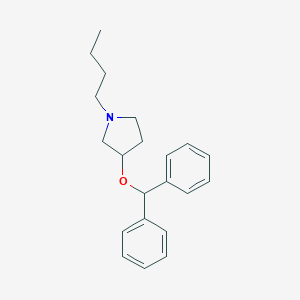
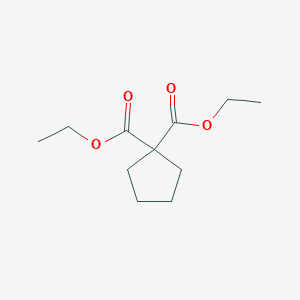
![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)
